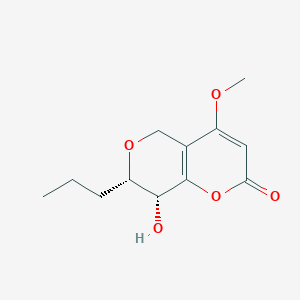
Phomopsinone D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phomopsinone D is a natural product isolated from the endophytic fungus Phomopsis species It belongs to the class of pyrenocines, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
Phomopsinone D is typically isolated from the fermentation products of the endophytic fungus Phomopsis species. The isolation process involves culturing the fungus under specific conditions, followed by extraction and purification using chromatographic techniques. The structure of this compound is elucidated through comprehensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry.
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction processes. Further research is needed to develop scalable production methods for industrial applications.
化学反应分析
Types of Reactions
Phomopsinone D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
Phomopsinone D has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and synthesis of pyrenocine derivatives.
Biology: this compound exhibits antifungal properties and can be used to study fungal biology and plant-pathogen interactions.
Medicine: Its potential as an antifungal agent makes it a candidate for developing new therapeutic agents.
Industry: this compound can be explored for its potential use in agricultural applications to protect crops from fungal pathogens.
作用机制
Phomopsinone D exerts its effects primarily through its antifungal properties. It inhibits the growth of certain fungal pathogens by interfering with their cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to disrupt fungal cell membrane integrity and function.
相似化合物的比较
Similar Compounds
- Phomopsinone A
- Phomopsinone B
- Phomopsinone C
Uniqueness
Phomopsinone D is unique among its analogs due to its specific structural features and biological activity profile. While Phomopsinone A, B, and C also exhibit antifungal properties, this compound has shown selective inhibition against certain fungal pathogens, making it a valuable compound for targeted applications.
属性
分子式 |
C12H16O5 |
|---|---|
分子量 |
240.25 g/mol |
IUPAC 名称 |
(7S,8R)-8-hydroxy-4-methoxy-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyran-2-one |
InChI |
InChI=1S/C12H16O5/c1-3-4-8-11(14)12-7(6-16-8)9(15-2)5-10(13)17-12/h5,8,11,14H,3-4,6H2,1-2H3/t8-,11+/m0/s1 |
InChI 键 |
VWYYNACOORUTNR-GZMMTYOYSA-N |
手性 SMILES |
CCC[C@H]1[C@H](C2=C(CO1)C(=CC(=O)O2)OC)O |
规范 SMILES |
CCCC1C(C2=C(CO1)C(=CC(=O)O2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



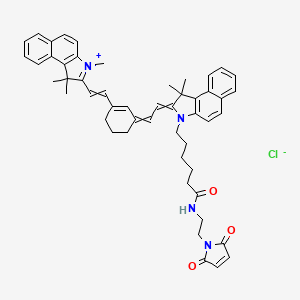

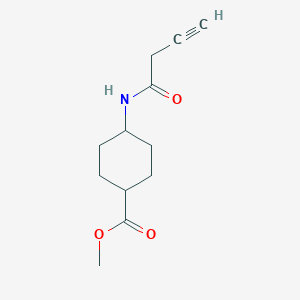
![2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)
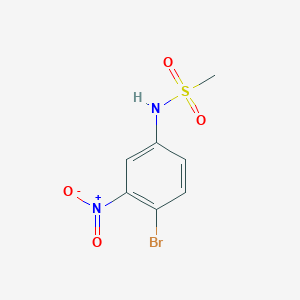
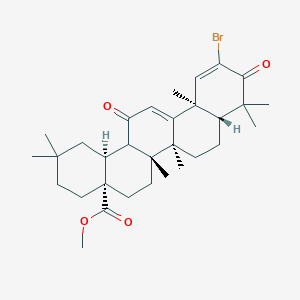
![Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
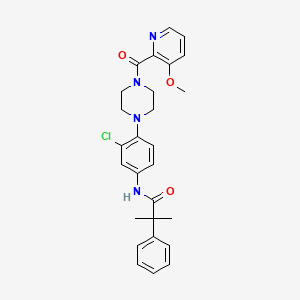
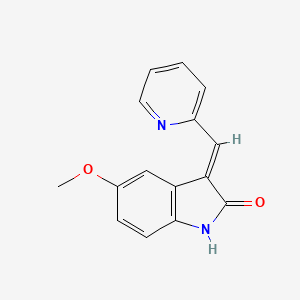
![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)

![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)
